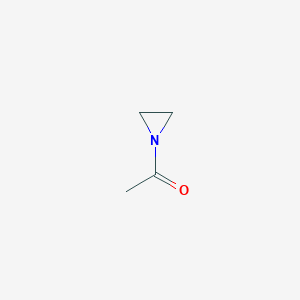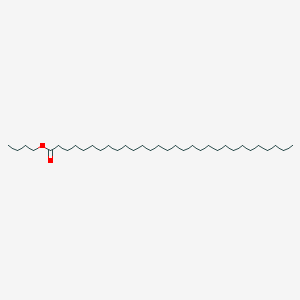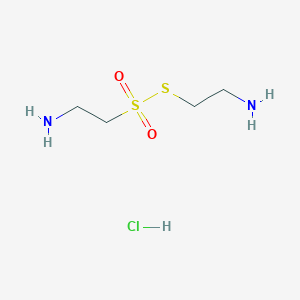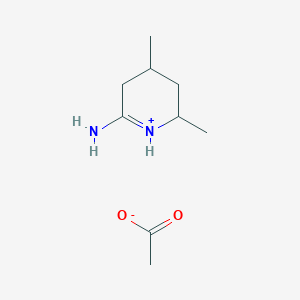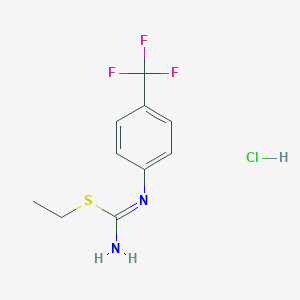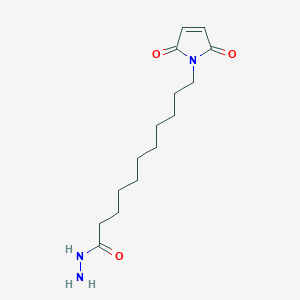
11-Maleimidoundecansäurehydrazid
Übersicht
Beschreibung
11-Maleimidoundecanoic Acid Hydrazide is an organic compound with the molecular formula C15H25N3O3 and a molecular weight of 295.38 g/mol . It is characterized by the presence of a maleimide group and a hydrazide group, making it a versatile reagent in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
11-Maleimidoundecanoic Acid Hydrazide has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins and peptides through its maleimide and hydrazide functionalities.
Drug Delivery: Employed in the development of drug delivery systems where it can be used to modify the surface of nanoparticles for targeted delivery.
Polymer Chemistry: Utilized in the synthesis of functionalized polymers for various industrial applications.
Wirkmechanismus
Target of Action
11-Maleimidoundecanoic Acid Hydrazide is a heterobifunctional crosslinking reagent . It primarily targets sulfhydryl and carbonyl groups . These groups are found in many biological molecules, making this compound versatile in its applications.
Mode of Action
The compound interacts with its targets through a chemical reaction . The maleimide group in the compound reacts with sulfhydryl groups, while the hydrazide group reacts with carbonyl groups . This allows the compound to form a bridge between two different molecules, effectively crosslinking them.
Biochemical Pathways
The exact biochemical pathways affected by 11-Maleimidoundecanoic Acid Hydrazide can vary depending on the molecules it crosslinks. It’s often used in the synthesis ofPROTACs (Proteolysis-Targeting Chimeras) , which are designed to degrade specific proteins within a cell. By crosslinking a protein of interest with a molecule that can recruit an E3 ubiquitin ligase, the protein can be marked for degradation by the cell’s proteasome .
Result of Action
The result of the action of 11-Maleimidoundecanoic Acid Hydrazide depends on the specific application. In the case of PROTACs, the result would be the degradation of a specific target protein . This could have various effects at the molecular and cellular level, depending on the role of the degraded protein.
Action Environment
The action, efficacy, and stability of 11-Maleimidoundecanoic Acid Hydrazide can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other reactive molecules, and the specific characteristics of the target cells. For example, the reactivity of the maleimide group with sulfhydryl groups is known to be pH-dependent .
Biochemische Analyse
Biochemical Properties
The maleimide functional group of 11-Maleimidoundecanoic Acid Hydrazide can be used to conjugate a variety of biomolecules such as enzymes . This property allows it to interact with various enzymes, proteins, and other biomolecules, influencing the nature of these interactions.
Molecular Mechanism
The molecular mechanism of action of 11-Maleimidoundecanoic Acid Hydrazide involves its reactivity with sulfhydryl and carbonyl groups . This allows it to form covalent bonds with these groups, leading to the formation of crosslinks between different biomolecules. This can result in changes in the structure and function of these biomolecules, potentially leading to changes in gene expression and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Maleimidoundecanoic Acid Hydrazide typically involves the reaction of 11-Maleimidoundecanoic Acid with hydrazine. The process can be summarized as follows:
Starting Material: 11-Maleimidoundecanoic Acid.
Reagent: Hydrazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or chloroform at room temperature.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the purity and yield of the product through careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Maleimidoundecanoic Acid Hydrazide undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group can react with sulfhydryl groups (thiols) to form stable thioether linkages.
Condensation Reactions: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Common Reagents and Conditions:
Sulfhydryl Reagents: Commonly used in the presence of a buffer solution at neutral pH.
Carbonyl Compounds: Typically reacted in an organic solvent such as ethanol or methanol under mild conditions.
Major Products:
Thioether Linkages: Formed from the reaction with sulfhydryl groups.
Hydrazones: Formed from the reaction with carbonyl compounds.
Vergleich Mit ähnlichen Verbindungen
11-Maleimidoundecanoic Acid: Lacks the hydrazide group but shares the maleimide functionality.
N-(κ-maleimidoundecanoic acid) hydrazide, trifluoroacetic acid salt: A derivative with similar functional groups but different counterions.
Uniqueness: 11-Maleimidoundecanoic Acid Hydrazide is unique due to the presence of both maleimide and hydrazide groups, allowing it to participate in a broader range of bioconjugation and crosslinking reactions compared to its analogs.
Eigenschaften
IUPAC Name |
11-(2,5-dioxopyrrol-1-yl)undecanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21/h10-11H,1-9,12,16H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGQCJDEFYSDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403304 | |
| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-62-7 | |
| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Maleimidoundecanoic Acid Hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


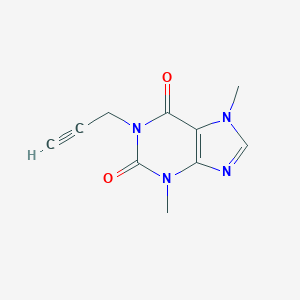


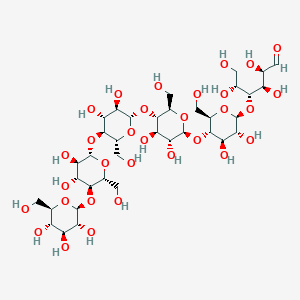
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)
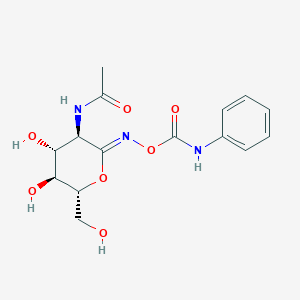

![Dibenz[a,h]acridine](/img/structure/B14076.png)
